molecular formula C12H20O2Si B2359930 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol CAS No. 80180-46-7

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol

Cat. No.: B2359930
CAS No.: 80180-46-7
M. Wt: 224.375
InChI Key: LCTNVXUTAZVSEX-UHFFFAOYSA-N
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Description

Chemical Identity: 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (CAS 80180-46-7), also known as 2-((tert-butyldimethylsilyl)oxy)phenol, is a phenolic compound functionalized with a tert-butyldimethylsilyl (TBS) ether group at the ortho position. Its molecular formula is C₁₂H₂₀O₂Si, with a molar mass of 224.37 g/mol .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTNVXUTAZVSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80180-46-7
Record name 2-[(tert-butyldimethylsilyl)oxy]phenol
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Preparation Methods

Protection Methods for Phenolic Hydroxyl Groups

Nucleophilic Substitution with TBDMSCl

The most common approach involves the reaction of phenol derivatives with TBDMSCl in the presence of a base. Imidazole and triethylamine are frequently employed to scavenge HCl generated during silylation. For example, in the synthesis of a related TBDMS-protected intermediate, 4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenylprop-2-en-1-one , imidazole in dimethylformamide (DMF) facilitated efficient silylation at room temperature. Similarly, triethylamine in tetrahydrofuran (THF) has been used to prevent silyl group migration during protection.

Key Reaction Conditions:
  • Solvent : DMF or THF (anhydrous)
  • Base : Imidazole (1.1–2.0 equivalents) or triethylamine (1.5 equivalents)
  • Temperature : 0°C to room temperature
  • Reaction Time : 4–24 hours

Stepwise Synthesis Protocols

Procedure A: Imidazole-Mediated Silylation in DMF

  • Substrate Preparation : Dissolve the phenol derivative (e.g., 2-hydroxybenzoic acid, 1.0 equivalent) in anhydrous DMF under nitrogen.
  • Base Addition : Add imidazole (2.0 equivalents) and stir until fully dissolved.
  • Silylating Agent : Introduce TBDMSCl (1.2 equivalents) dropwise at 0°C.
  • Reaction Progress : Warm to room temperature and stir for 12 hours.
  • Workup : Quench with water, extract with ethyl acetate, and wash with brine.
  • Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate).

Yield : 71–91% (dependent on substrate steric hindrance).

Procedure B: Triethylamine in THF for Sterically Hindered Phenols

For hindered phenols, triethylamine in THF enhances reaction efficiency:

  • Substrate and Base : Combine the phenol (1.0 equivalent) and triethylamine (1.5 equivalents) in THF.
  • Slow Addition : Add TBDMSCl (1.1 equivalents) at 0°C over 30 minutes.
  • Stirring : Maintain at room temperature for 24 hours.
  • Isolation : Filter to remove triethylamine hydrochloride, concentrate, and purify by column chromatography.

Yield : 65–84% (improved selectivity for hindered substrates).

Optimization Studies and Comparative Analysis

Base and Solvent Effects

Base Solvent Reaction Time (h) Yield (%) Purity (%)
Imidazole DMF 12 91 95
Imidazole THF 24 78 90
Triethylamine THF 24 84 97

Data derived from highlight DMF as superior for less hindered phenols, while THF with triethylamine mitigates side reactions in complex systems.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate gradients (10:1 to 5:1) effectively separates TBDMS-protected phenols from byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.3–0.5 in 5:1 hexane/ethyl acetate).

Spectroscopic Confirmation

  • ¹H NMR : Characteristic singlet for TBDMS methyl groups at δ 0.1–0.3 ppm.
  • ¹³C NMR : Quartet for silicon-bound carbons at δ 18–25 ppm.
  • IR : Absence of O–H stretch (~3200 cm⁻¹) confirms successful protection.

Challenges and Mitigation Strategies

Silyl Group Migration

Triethylamine in THF reduces migration compared to imidazole in DMF, particularly in polyhydroxy substrates.

Hydrolytic Instability

Despite TBDMS ether stability, prolonged exposure to moisture necessitates anhydrous conditions during storage.

Applications in Multistep Syntheses

TBDMS-protected phenols are pivotal in natural product synthesis. For instance, in the total synthesis of callyspongiolide, a TBDMS group shielded a phenolic hydroxyl group during macrolactonization, enabling subsequent deprotection under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Synthesis and Catalysis
The compound serves as a valuable building block in organic synthesis. Its unique silyl ether functionality can facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions. The presence of the dimethylsilyl group enhances the stability and reactivity of the phenolic hydroxyl group, making it suitable for further functionalization or incorporation into more complex molecules.

Material Science
In material science, 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol can be utilized in the development of advanced materials with specific properties. Its siloxane component contributes to thermal stability and hydrophobic characteristics, which are beneficial in coatings and sealants. The compound's ability to form cross-linked networks can enhance the mechanical properties of polymeric materials.

Biological Applications

Biochemical Probes
This compound may be employed as a biochemical probe to study interactions with biological macromolecules such as proteins and nucleic acids. Its structural features allow it to mimic natural substrates or inhibitors, facilitating the exploration of biochemical pathways and enzyme mechanisms.

Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties. The phenolic structure is known for its ability to disrupt bacterial cell membranes, suggesting that this compound could be investigated for potential use as an antimicrobial agent.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its structural similarity to known bioactive molecules positions it as a candidate for developing new pharmaceuticals targeting various diseases. Preliminary studies may focus on its efficacy against specific targets or pathways involved in disease progression.

Enzyme Inhibition Studies
Compounds related to this compound have shown promise as enzyme inhibitors. For instance, studies have highlighted its potential as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders. The compound's low cytotoxicity profile makes it an attractive candidate for further development in dermatological applications.

Industrial Applications

Agrochemicals
The compound may find applications in the formulation of agrochemicals. Its properties can enhance the effectiveness of herbicides or pesticides by improving their stability and solubility in formulations. This could lead to more efficient application methods and reduced environmental impact.

Coatings and Sealants
In industrial settings, this compound can be used in coatings and sealants due to its hydrophobic nature and ability to form durable films. These applications are particularly relevant in construction and automotive industries where weather resistance is crucial.

Case Studies

Application Area Study Reference Findings
Medicinal Chemistry4Investigated enzyme inhibition properties related to tyrosinase; demonstrated low cytotoxicity in vitro.
Material Science6Explored synthesis pathways leading to enhanced thermal stability in polymeric materials.
Agrochemical Formulation5Developed formulations combining this compound with pre-emergence herbicides; improved efficacy noted in field trials.

Mechanism of Action

The primary mechanism of action for 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol involves the protection of the phenol group. The TBDMS group stabilizes the phenol, preventing it from participating in reactions until the protecting group is removed. This allows for selective reactions to occur on other functional groups in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (80180-46-7) Ortho-TBS group on phenol C₁₂H₂₀O₂Si 224.37 Protecting group in polymer synthesis , moderate lipophilicity
Phenol, 2,6-bis(1,1-dimethylethyl)- (4.100) Two tert-butyl groups (para positions) C₁₄H₂₂O 206.32 High steric hindrance; antioxidant potential
Phenol, 4-(1,1-dimethylethyl)- (Polymer component, 1191244–16–2) Para-tert-butyl group Variable (polymer) Polymer component; industrial applications
Butylated hydroxytoluene (BHT) (128-37-0) 4,6-di-tert-butyl-2-methylphenol C₁₅H₂₄O 220.35 Widely used antioxidant in food/pharma
N-[2-[3,4-bis(TBS)phenyl]ethyl]-2-propenamide (Synthetic monomer) Bis-TBS groups at 3,4-positions C₂₄H₃₉NO₃Si₂ 477.82 High hydrolytic stability; biomimetic adhesives
Substituent Effects on Reactivity and Stability
  • Steric Hindrance: The TBS group in this compound provides greater steric protection than tert-butyl groups (e.g., in BHT). This reduces nucleophilic attack on the phenolic oxygen, enhancing stability in acidic/alkaline conditions . Compounds with multiple tert-butyl groups (e.g., 2,6-bis(1,1-dimethylethyl)phenol) exhibit higher steric shielding but lack the hydrolytic resistance of silyl ethers .
  • Lipophilicity :

    • The TBS group increases lipophilicity (logP ~3.5 estimated) compared to BHT (logP ~5.1). However, bis-TBS derivatives (e.g., ) show significantly higher hydrophobicity, impacting solubility in aqueous systems .
Physical Properties
  • Volatility and Solubility: The TBS group reduces volatility compared to tert-butyl phenols. Water solubility is minimal for TBS-protected phenols, necessitating organic solvents for handling .

Research Implications

  • The TBS group’s balance of stability and moderate bulk makes this compound ideal for controlled release in drug delivery systems or specialty polymer synthesis.
  • Future studies could explore its electrochemical properties or hybrid derivatives combining silyl and tert-butyl groups for enhanced functionality.

Biological Activity

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antioxidant, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylsilyl group attached to a phenolic structure, which is known to influence its reactivity and biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of phenolic compounds, including this compound. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals.

  • DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate electrons to neutralize free radicals. The effectiveness is quantified by IC50 values.
CompoundIC50 (µg/mL)
This compound15.2
Butylated Hydroxytoluene (BHT)12.5

The results indicate that this compound exhibits significant antioxidant activity, albeit slightly less than BHT .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models. It has shown promise in reducing inflammation markers and mediators.

  • Cytokine Inhibition : In studies using RAW264.7 macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
504035
1006560

These findings suggest that the compound effectively modulates inflammatory responses at higher concentrations .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines.

  • Cell Line Studies : The compound exhibited selective cytotoxicity towards HeLa and MCF-7 cells.
Cell LineIC50 (µg/mL)
HeLa20
MCF-725

These results indicate that the compound may be a candidate for further development in cancer therapeutics due to its ability to induce cell death selectively in cancer cells .

The biological activities of this compound are attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. The compound appears to inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced production of inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.
  • Cancer Cell Proliferation : In vitro studies showed that treatment with the compound led to increased apoptosis markers in treated cancer cells compared to untreated controls.

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M – OH]+ fragments observed at m/z 139.1487) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify silyl group signals (e.g., tert-butyl protons at ~1.0 ppm and Si-CH3_3 at ~0.2 ppm) .
  • Infrared (IR) spectroscopy : Detects O–Si–C stretching vibrations (~1250 cm1^{-1}) and phenolic O–H absence post-silylation .

What strategies mitigate deprotection of the TBDMS group during multi-step syntheses?

Q. Advanced

  • Avoiding acidic conditions : TBDMS ethers are labile under acidic or fluoride-based conditions. Use neutral buffers or aprotic solvents (e.g., DMF) in subsequent steps .
  • Compatible reagents : Replace Brønsted acids with Lewis acids (e.g., TMSOTf) for reactions requiring acid catalysis .
  • Monitoring intermediates : Regular TLC or LC-MS checks ensure the TBDMS group remains intact before proceeding .

How should researchers address discrepancies in reported yields for TBDMS-protected phenol derivatives across studies?

Data Analysis
Yield variations arise from differences in:

FactorImpactExample
Purification method Flash chromatography vs. distillation affects recovery rates reports 70% yield via flash chromatography, while others using distillation achieve 85%
Catalyst loading Substoichiometric vs. excess catalyst alters reaction kineticsZr-catalyzed methods require precise catalyst ratios to avoid side products
Substrate purity Impure starting materials reduce effective silylationUse HPLC-grade phenol derivatives for reproducibility .

What are the critical safety considerations when handling this compound in the laboratory?

Q. Safety

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to avoid dermal/ inhalation exposure .
  • Ventilation : Use fume hoods to prevent accumulation of volatile siloxane byproducts .
  • Waste disposal : Neutralize residual TBDMSCl with aqueous bicarbonate before disposal to prevent hydrolysis hazards .

In what types of advanced material science applications has this compound been utilized?

Q. Application

  • Polymer functionalization : Acts as a monomer in silicone-phenolic hybrid polymers, enhancing thermal stability .
  • Surface modification : Silyl ether groups improve adhesion in coatings for electronic substrates .
  • Drug delivery systems : TBDMS-protected phenols serve as hydrolytically stable linkers in prodrugs .

How does the TBDMS group influence reactivity in cross-coupling reactions?

Q. Advanced

  • Steric hindrance : The bulky TBDMS group suppresses undesired side reactions (e.g., β-hydride elimination) in Pd-catalyzed couplings .
  • Electronic effects : Electron-donating silyl ethers activate aromatic rings toward electrophilic substitution at the para position .
  • Comparative studies : TBDMS-protected derivatives show higher stability in Suzuki-Miyaura couplings compared to trimethylsilyl analogs .

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